
9-Hydroxyellipticine hydrochloride
概要
説明
9-ヒドロキシエルリプチシン塩酸塩は、抗腫瘍作用を持つアルカロイド化合物です。これは、トポイソメラーゼII(Topo II)とリアノジン受容体(RyR)の強力な阻害剤として作用します。
準備方法
合成経路: 9-ヒドロキシエルリプチシン塩酸塩の合成経路は、いくつかの段階を含みます。合成の詳細な情報はありませんが、一般的には、より単純な前駆体からの化学変換によって達成されます。
工業生産: 残念ながら、大規模な工業生産方法に関する情報は限られています。研究者は、この化合物を得るために、さまざまな合成戦略を探求してきました。
化学反応の分析
Decomposition in Polar Solvents
9-Hydroxyellipticine undergoes decomposition in polar solvents, forming two primary products:
-
9-Oxo-ellipticine via oxidation.
-
C10-nucleophilic adducts through acid-catalyzed nucleophilic addition.
Key findings from redox colorimetry studies include:
Reaction Pathway | Conditions | Products | Analytical Method |
---|---|---|---|
Oxidation | Polar solvents (e.g., methanol, water) | 9-Oxo-ellipticine | UV-Vis spectroscopy |
Nucleophilic addition | Acidic media (pH < 5) | C10-adducts (e.g., with acetate ions) | Reflection colorimetry |
Stabilization is achieved by maintaining pH > 7 and using non-nucleophilic solvents like dimethylformamide (DMF) .
DNA Interaction and Redox Activity
9-Hydroxyellipticine hydrochloride intercalates into DNA, inducing helix unwinding. Its redox properties facilitate reactive oxygen species (ROS) generation, contributing to DNA damage:
Property | Value | Method | Reference |
---|---|---|---|
DNA binding constant (Kₐ) | 2.0 × 10⁶ M⁻¹ | Fluorescence quenching | |
Unwinding angle | 12° | Topoisomerase II assay | |
ROS generation | Confirmed in Hela S-3 cells | DCFH-DA assay |
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
-
pH 7.4 (blood) : Half-life of ~4 hours due to gradual oxidation.
-
pH 5.0 (lysosomal) : Rapid decomposition (<1 hour) via nucleophilic adduct formation .
Comparative Reactivity with Analogues
Reactivity trends in the ellipticine series:
Compound | DNA Affinity (Kₐ, M⁻¹) | Anticancer Efficacy (L1210 cell kill) |
---|---|---|
9-Hydroxyellipticine | 2.0 × 10⁶ | 99.96% |
Ellipticine (parent) | 4.0 × 10⁶ | 92% |
9-Methoxyellipticine | 2.0 × 10⁶ | 50% |
The hydroxyl group enhances DNA intercalation but reduces metabolic stability compared to methoxy derivatives .
Degradation Pathways in Solution
Degradation mechanisms identified via HPLC and mass spectrometry:
科学的研究の応用
9-Hydroxyellipticine hydrochloride exhibits several key biological activities:
- Antitumor Activity : It has demonstrated potent antitumor effects against various cancer cell lines.
-
Mechanism of Action :
- Topoisomerase II Inhibition : The compound acts primarily by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately cell death in cancer cells .
- DNA Intercalation : It intercalates into DNA, disrupting the normal function of the genetic material and enhancing its antitumor efficacy .
- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Antitumor Efficacy
A study published in Toxicology and Applied Pharmacology highlighted the effects of 9-hydroxyellipticine on murine models. The results showed that administration at doses of 5 or 10 mg/kg led to chromosomal aberrations in bone marrow cells, indicating a potent interaction with cellular DNA .
Cardioprotective Effects
Research conducted by Saeki et al. demonstrated that 9-hydroxyellipticine provides cardioprotective effects during ischemia-reperfusion injury in isolated rat hearts. This suggests potential applications beyond oncology, particularly in cardiovascular medicine .
Mechanistic Insights
Ohashi et al. explored the compound's ability to inhibit p53 protein phosphorylation, a critical pathway in cancer progression. Their findings indicated that this inhibition could serve as a mechanism for its anticancer properties .
Research Applications
The applications of this compound extend into various research domains:
- Cancer Research : As a model compound for studying DNA intercalators and topoisomerase inhibitors.
- Pharmacology : Investigating its potential as a dual-action drug targeting both cancer and oxidative stress.
- Drug Development : Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.
作用機序
正確なメカニズムは現在調査中です。 細胞プロセスに影響を与える分子標的との相互作用を伴う可能性があります。
6. 類似の化合物との比較
9-ヒドロキシエルリプチシン塩酸塩は、Topo IIとRyRの二重阻害によって際立っています。類似の化合物には、エルリプチシンやその他のアルカロイドが含まれます。
類似化合物との比較
9-Hydroxyellipticine hydrochloride stands out due to its dual inhibition of Topo II and RyR. Similar compounds include ellipticine and other alkaloids.
生物活性
9-Hydroxyellipticine hydrochloride is a derivative of ellipticine, a compound known for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
9-Hydroxyellipticine exhibits its biological effects primarily through DNA intercalation and topoisomerase II inhibition . The compound has a high affinity for DNA, which allows it to disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells . Additionally, it selectively inhibits the phosphorylation of the p53 protein, which plays a crucial role in regulating the cell cycle and apoptosis .
Antitumor Activity
The antitumor properties of 9-hydroxyellipticine have been extensively studied. Key findings include:
- Inhibition of Cancer Cell Growth : In vitro studies demonstrate that 9-hydroxyellipticine has an IC50 value of approximately 3 nM against L1210 murine leukemia cells . This indicates a potent ability to inhibit tumor cell proliferation.
- Survival Improvement in Animal Models : In vivo studies have shown that treatment with 9-hydroxyellipticine significantly increases survival rates in mice with L1210 leukemia .
- Selectivity Against Non-Cancerous Cells : Research indicates that 9-hydroxyellipticine exhibits selective cytotoxicity towards cancer cells without adversely affecting non-cancerous cells, highlighting its therapeutic potential .
Comparative Efficacy
A summary of the biological activity across different studies is presented below:
Immunomodulatory Effects
Beyond its antitumor activity, 9-hydroxyellipticine also exhibits immunomodulatory effects . Studies suggest that it can enhance immune responses, potentially improving the overall efficacy of cancer therapies when used in conjunction with immunotherapeutic agents .
Case Studies
Several case studies have highlighted the effectiveness of 9-hydroxyellipticine:
- Case Study on Murine Models : A study demonstrated that administering 5 mg/kg of 9-hydroxyellipticine resulted in significant chromosomal aberrations and sister chromatid exchanges in murine bone marrow cells, indicating its potential effects on genetic material during treatment .
- Clinical Implications : Research has suggested that combining 9-hydroxyellipticine with other therapies could enhance treatment outcomes for patients with resistant forms of leukemia and other malignancies .
特性
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDKVFOKLGPVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51131-85-2 (Parent) | |
Record name | 9-Hydroxyellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20966614 | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52238-35-4, 76448-45-8 | |
Record name | 9-Hydroxyellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELLIPTICINE ANALOG | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9 OHE HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-HYDROXYELLIPTICINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do ellipticine analogs interact with their cellular targets, and what are the downstream effects?
A1: Ellipticine analogs primarily exert their anticancer activity through two main mechanisms:
- DNA Intercalation: Ellipticine analogs, like the parent compound ellipticine, can intercalate into DNA. This means they insert themselves between the base pairs of the DNA double helix. This disrupts DNA structure and function, ultimately interfering with essential cellular processes like replication and transcription. [, ]
- Topoisomerase II Inhibition: Many ellipticine analogs are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. They stabilize the complex formed between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell death. [, ]
- Inhibition of DNA Replication and Transcription: By intercalating into DNA and inhibiting topoisomerase II, ellipticine analogs hinder the processes of DNA replication and transcription, ultimately preventing cancer cell growth and proliferation. [, , ]
- Induction of Apoptosis: The DNA damage caused by ellipticine analogs can trigger the intrinsic apoptotic pathway, leading to programmed cell death of cancer cells. []
Q2: What is the basic structure of ellipticine, and how are analogs modified?
A2: Ellipticine is a planar, polycyclic aromatic compound with the molecular formula C17H14N2 and a molecular weight of 246.31 g/mol. It consists of a pyridocarbazole ring system. Analogs are created by modifying this core structure with various substituents, often at positions like C-1, C-2, C-5, C-6, C-9, or N-2. Examples include:
- Substitutions: Introduction of alkyl groups, halogens, or other functional groups. [, , ]
- Heteroatom Replacement: Oxygen or sulfur atoms can replace nitrogen in the ring system, leading to oxaellipticines or thiaellipticines. [, ]
- Ring Modifications: The size and saturation of the ring systems can be altered. [, ]
Q3: How do structural modifications of ellipticine analogs affect their anticancer activity, potency, and selectivity?
A3: Structure-activity relationship (SAR) studies have revealed critical insights into the relationship between the structure of ellipticine analogs and their biological activities:
- Planarity: Generally, maintaining the planar structure of the ellipticine core is crucial for DNA intercalation and, consequently, anticancer activity. []
- Substituents: The type, size, and position of substituents greatly influence potency and selectivity. For example, bulky substituents at certain positions can enhance DNA binding affinity and improve selectivity towards specific cancer cell lines. [, ]
- Heteroatom Substitution: Replacing nitrogen with oxygen or sulfur can alter the compound's physicochemical properties and impact its interactions with DNA or topoisomerase II. []
- N2-Alkylation: Introduction of alkyl groups at the N2 position of ellipticine often leads to the formation of ellipticinium ions, which generally exhibit increased potency against cancer cells compared to their neutral counterparts. []
Q4: What is the evidence for the anticancer activity of ellipticine analogs in cellular and animal models?
A4: Numerous studies have demonstrated the in vitro and in vivo efficacy of ellipticine analogs against various cancer types.
- In vitro studies: Ellipticine analogs have shown potent cytotoxicity against a wide range of human cancer cell lines, including leukemia, lymphoma, and solid tumors, in cell-based assays. [, , , ]
- In vivo studies: Selected ellipticine analogs have displayed significant antitumor activity in animal models, inhibiting tumor growth and improving survival rates. [, ]
Q5: What are the known mechanisms of resistance to ellipticine analogs?
A5: Despite their promise, resistance to ellipticine analogs can emerge, limiting their therapeutic efficacy. Known resistance mechanisms include:
- Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, can pump ellipticine analogs out of cancer cells, reducing their intracellular concentration and effectiveness. [, ]
- Elevated Glutathione Metabolism: High levels of glutathione (GSH), a major cellular antioxidant, can detoxify ellipticine analogs, decreasing their ability to induce DNA damage and cell death. []
- Altered Topoisomerase II Levels or Activity: Changes in the expression levels or enzymatic activity of topoisomerase II can reduce the sensitivity of cancer cells to topoisomerase II inhibitors like certain ellipticine analogs. []
Q6: What strategies are being explored to improve the delivery and targeting of ellipticine analogs to tumor sites?
A6: Researchers are actively investigating strategies to enhance the delivery and tumor specificity of ellipticine analogs, aiming to maximize therapeutic efficacy and minimize off-target effects:
- Nanoparticle-Based Delivery Systems: Encapsulating ellipticine analogs within nanoparticles, like liposomes or polymeric nanoparticles, can improve their solubility, stability, and tumor accumulation, leading to enhanced antitumor activity and reduced toxicity. []
- Antibody-Drug Conjugates (ADCs): Conjugating ellipticine analogs to tumor-specific antibodies can deliver these potent cytotoxic agents directly to cancer cells, sparing healthy tissues. []
Q7: What is the future outlook for the development of ellipticine analogs as anticancer agents?
A7: Despite the challenges, ellipticine analogs hold significant promise as anticancer therapeutics:
- Overcoming Resistance: Strategies to circumvent resistance mechanisms, such as developing analogs that are poor substrates for efflux pumps or combining ellipticine analogs with other anticancer agents, are being actively pursued. []
- Novel Analog Design: Continued exploration of chemical space through the synthesis and evaluation of novel ellipticine analogs with improved potency, selectivity, and pharmacological properties is crucial. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。